3'-Fluoro-4-(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile
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Overview
Description
3’-Fluoro-4-(trifluoromethoxy)-[1,1’-biphenyl]-3-carbonitrile is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a fluoro group, a trifluoromethoxy group, and a carbonitrile group attached to a biphenyl structure. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Fluoro-4-(trifluoromethoxy)-[1,1’-biphenyl]-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, where a halogenated benzene derivative reacts with a boronic acid derivative in the presence of a palladium catalyst.
Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced using trifluoromethoxylation reagents under specific reaction conditions.
Introduction of the Carbonitrile Group: The carbonitrile group can be introduced through a nucleophilic substitution reaction using cyanide sources like sodium cyanide.
Industrial Production Methods
Industrial production of 3’-Fluoro-4-(trifluoromethoxy)-[1,1’-biphenyl]-3-carbonitrile may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3’-Fluoro-4-(trifluoromethoxy)-[1,1’-biphenyl]-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoro or trifluoromethoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium cyanide or other nucleophiles in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield corresponding alcohols or amines.
Scientific Research Applications
3’-Fluoro-4-(trifluoromethoxy)-[1,1’-biphenyl]-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3’-Fluoro-4-(trifluoromethoxy)-[1,1’-biphenyl]-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluoro and trifluoromethoxy groups can enhance its binding affinity and specificity. The carbonitrile group can participate in hydrogen bonding and other interactions, contributing to the overall mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-(trifluoromethoxy)phenylacetylene
- 4-Ethynyl-2-fluoro-1-(trifluoromethoxy)benzene
Uniqueness
Compared to similar compounds, 3’-Fluoro-4-(trifluoromethoxy)-[1,1’-biphenyl]-3-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct reactivity and binding properties. The combination of fluoro and trifluoromethoxy groups also enhances its chemical stability and potential biological activity.
Properties
Molecular Formula |
C14H7F4NO |
---|---|
Molecular Weight |
281.20 g/mol |
IUPAC Name |
5-(3-fluorophenyl)-2-(trifluoromethoxy)benzonitrile |
InChI |
InChI=1S/C14H7F4NO/c15-12-3-1-2-9(7-12)10-4-5-13(11(6-10)8-19)20-14(16,17)18/h1-7H |
InChI Key |
HKRQTGJNFZUCTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)OC(F)(F)F)C#N |
Origin of Product |
United States |
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